Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as polyphosphoric acid and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. It has been found to affect intracellular signaling pathways involving neurotransmitters like serotonin and nitric oxide. The compound can modulate the activity of enzymes such as neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), leading to changes in smooth muscle contractility .
Comparison with Similar Compounds
Propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide: This compound shares a similar structural framework and has been studied for its spasmolytic activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound is another derivative with potential bioactive properties.
Properties
Molecular Formula |
C28H31NO5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-16(2)34-28(31)25-17(3)29-21-13-20(18-9-7-6-8-10-18)14-22(30)27(21)26(25)19-11-12-23(32-4)24(15-19)33-5/h6-12,15-16,20,26,29H,13-14H2,1-5H3 |
InChI Key |
VHLSHOHKYXNTAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.